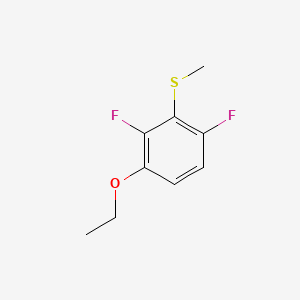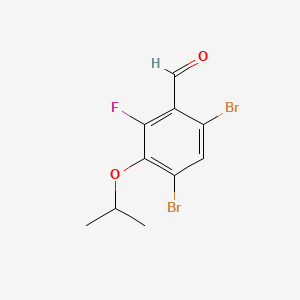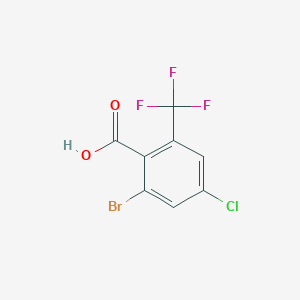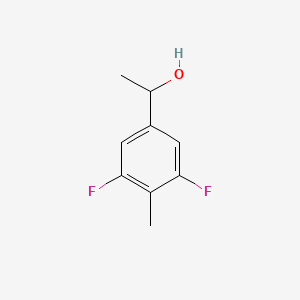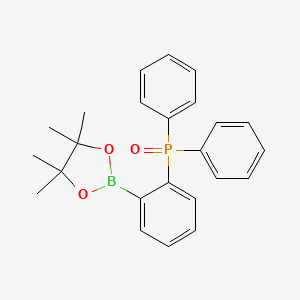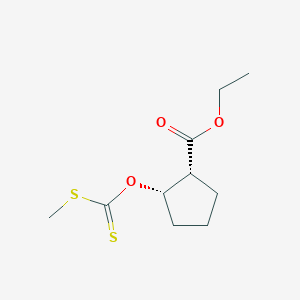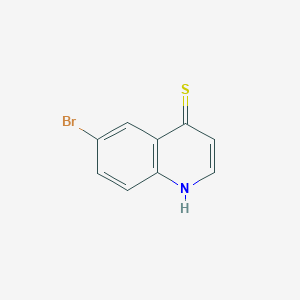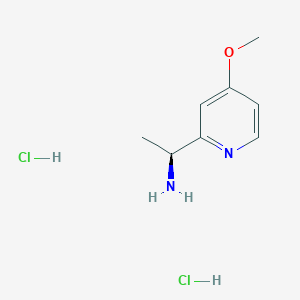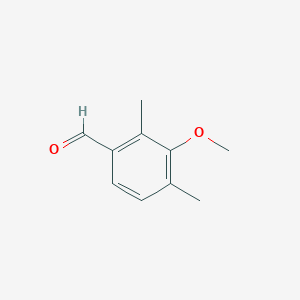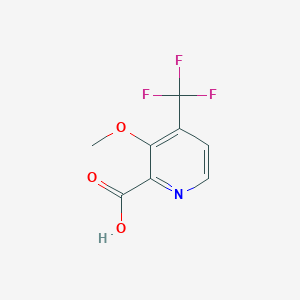
3-Methoxy-4-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of picolinic acid, where the methoxy group is positioned at the 3rd carbon and the trifluoromethyl group at the 4th carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Methoxy-4-(trifluoromethyl)picolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 3-formyl-4-(trifluoromethyl)picolinic acid or 3-carboxy-4-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-methoxy-4-methylpicolinic acid.
Substitution: Formation of 3-amino-4-(trifluoromethyl)picolinic acid or 3-thio-4-(trifluoromethyl)picolinic acid.
Scientific Research Applications
3-Methoxy-4-(trifluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methoxy-4-(trifluoromethyl)picolinic acid exerts its effects often involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the protein’s activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid:
Isonicotinic Acid: With the carboxylic acid group at the 4-position.
Uniqueness
3-Methoxy-4-(trifluoromethyl)picolinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These modifications can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-4(8(9,10)11)2-3-12-5(6)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
PPKLGSMAYAXBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


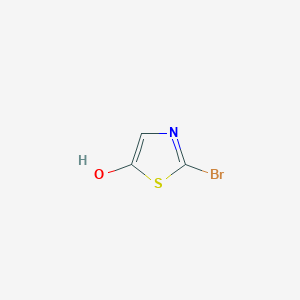

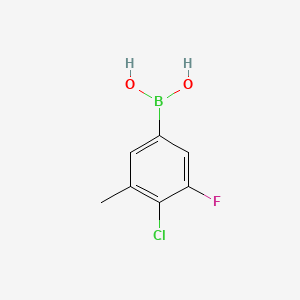
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
